molecular formula C25H35N3O4 B1427417 (R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide CAS No. 239463-74-2

(R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide

Cat. No. B1427417
CAS RN: 239463-74-2
M. Wt: 441.6 g/mol
InChI Key: ZYBXLNNJVLQAIN-GOSISDBHSA-N
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Description

(R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide is a useful research compound. Its molecular formula is C25H35N3O4 and its molecular weight is 441.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, closely related to the chemical structure of interest. This method involved several chemical reactions, including esterification, the Suzuki−Miyaura reaction, hydrolysis, and amidation, establishing an inexpensive method without chromatographic purification (Ikemoto et al., 2005).

Biological Activity and Receptor Interaction

  • Khurana et al. (2014) researched indole-2-carboxamides, showing their role as allosteric modulators for the cannabinoid type 1 receptor (CB1). Their study revealed key structural requirements for allosteric modulation, including chain length, electron withdrawing groups, and amino substituents, which are relevant to understanding the biological activity of the compound (Khurana et al., 2014).

Pharmacological Applications

  • Moriyama et al. (1997) investigated KMD-3213, a compound structurally similar to the one , as a novel and selective α1A-adrenoceptor antagonist. This research focused on its ability to antagonize functional α1-adrenoceptor-mediated contraction in human prostatic smooth muscle, providing insights into potential pharmacological applications (Moriyama et al., 1997).

Therapeutic Potential

  • Asselin et al. (1986) synthesized a pyrrolo analogue of labetalol, a compound similar to the chemical of interest, and found it effective in reducing blood pressure in hypertensive rats. This research highlights the therapeutic potential of such compounds in cardiovascular diseases (Asselin et al., 1986).

properties

IUPAC Name

5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-1-(3-hydroxypropyl)-2,3-dihydroindole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O4/c1-3-31-22-7-4-5-8-23(22)32-14-10-27-18(2)15-19-16-20-9-12-28(11-6-13-29)24(20)21(17-19)25(26)30/h4-5,7-8,16-18,27,29H,3,6,9-15H2,1-2H3,(H2,26,30)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBXLNNJVLQAIN-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
(R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide
Reactant of Route 2
(R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide
Reactant of Route 3
(R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide
Reactant of Route 4
Reactant of Route 4
(R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide
Reactant of Route 5
(R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide
Reactant of Route 6
Reactant of Route 6
(R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide

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